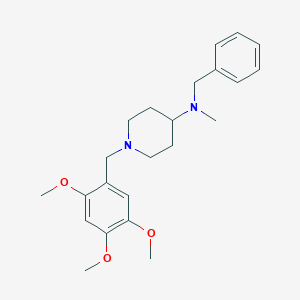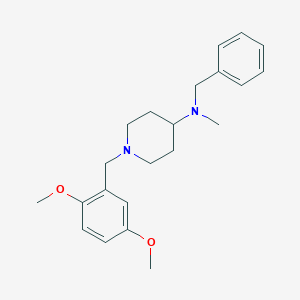![molecular formula C21H28N4 B247670 1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247670.png)
1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine, commonly known as PAPP, is an organic compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin receptor agonist, and its chemical structure is similar to that of other psychoactive substances such as MDMA and mCPP. PAPP has been widely studied for its potential use in the treatment of various psychiatric and neurological disorders due to its ability to modulate the activity of the serotonin system.
作用机制
PAPP acts as a potent and selective agonist at the 5-HT1A and 5-HT2A receptors, which are both subtypes of the serotonin receptor. Activation of these receptors has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, norepinephrine, and glutamate systems. PAPP also has affinity for the dopamine transporter, which may contribute to its effects on dopamine neurotransmission.
Biochemical and Physiological Effects
PAPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. PAPP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its antipsychotic effects. PAPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of PAPP is its high selectivity for the serotonin receptors, which allows for more precise modulation of the serotonin system compared to other psychoactive substances. PAPP also has a long half-life, which allows for sustained effects after a single dose. However, one of the limitations of PAPP is its potential for abuse and dependence, which may limit its use as a research tool. Additionally, PAPP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
未来方向
There are several potential future directions for research on PAPP. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs of abuse that affect the serotonin system such as MDMA and cocaine. PAPP may also have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as it has been shown to increase BDNF expression and promote neurogenesis. Additionally, further research is needed to establish the safety and efficacy of PAPP in humans and to investigate its potential for use in combination with other psychoactive substances or therapies.
合成方法
The synthesis of PAPP involves the reaction of 1-(pyridin-3-ylmethyl)piperidin-4-amine with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 1,4-dibromobutane to form PAPP. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased through recrystallization.
科学研究应用
PAPP has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and neurodegenerative disorders such as Alzheimer's disease. PAPP has also been used as a research tool to study the role of the serotonin system in various physiological and behavioral processes.
属性
分子式 |
C21H28N4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
1-phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-2-6-20(7-3-1)24-13-15-25(16-14-24)21-8-11-23(12-9-21)18-19-5-4-10-22-17-19/h1-7,10,17,21H,8-9,11-16,18H2 |
InChI 键 |
WCYKXQBBALYJKH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4 |
规范 SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)






![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

